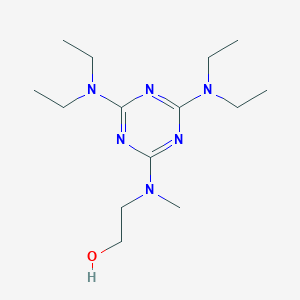![molecular formula C12H10Cl2N2 B15250891 3-Chloro-5,6-dihydrobenzo[h]cinnolinehydrochloride](/img/structure/B15250891.png)
3-Chloro-5,6-dihydrobenzo[h]cinnolinehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5,6-dihydrobenzo[h]cinnolinehydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chlorobenzylamine with a suitable cyclizing agent, followed by chlorination to introduce the chlorine atom at the desired position .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-5,6-dihydrobenzo[h]cinnolinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the chlorine position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
3-Chloro-5,6-dihydrobenzo[h]cinnolinehydrochloride has diverse scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including as an anticancer and antimicrobial agent.
Industry: The compound is used in the development of novel materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Chloro-5,6-dihydrobenzo[h]cinnolinehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chloro-5,6-dihydrobenzo[h]quinoline
- 3-Chloro-5,6-dihydrobenzo[h]isoquinoline
- 3-Chloro-5,6-dihydrobenzo[h]pyridine
Uniqueness
3-Chloro-5,6-dihydrobenzo[h]cinnolinehydrochloride is unique due to its specific chlorine substitution and the dihydrobenzo[h]cinnoline core structure, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C12H10Cl2N2 |
|---|---|
Molekulargewicht |
253.12 g/mol |
IUPAC-Name |
3-chloro-5,6-dihydrobenzo[h]cinnoline;hydrochloride |
InChI |
InChI=1S/C12H9ClN2.ClH/c13-11-7-9-6-5-8-3-1-2-4-10(8)12(9)15-14-11;/h1-4,7H,5-6H2;1H |
InChI-Schlüssel |
JVNDFIMOKZZLMU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC(=NN=C2C3=CC=CC=C31)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,3-Dihydro-1H-inden-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine hydrochloride](/img/structure/B15250833.png)











![3-Chloro-2-(4-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B15250888.png)
